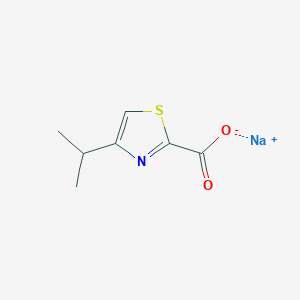
Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the three-dimensional arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Metal Complexing Properties
- Metal Complexing Ability in Cancer Research : Sodium thiazolidine-4-carboxylate exhibits metal complexing properties with various metal ions (Huang et al., 1981). This ligand drug potentially disrupts the normal biochemistry of manganese and zinc, which is significant in the context of its use as a new type of anticancer agent inducing reverse transformation (Zhong-Xian Huang, Peter M. May, David R. Williams, & Mario Gosál Vez, 1981).
Applications in Chemical Synthesis
Use in C-H Arylation : Sodium hydroxide has been found effective as an activator for the palladium-catalyzed C-H arylation of thiazole derivatives (Miyaoku & Mori, 2009). This application is relevant in the field of organic synthesis (Takayuki Miyaoku & A. Mori, 2009).
One-pot Synthesis of Aryl-substituted 1-(Thiazol-2-yl)-1H-pyrazole-3-carboxylates : A one-pot synthesis method has been developed using α-bromoalkyl aryl ketones and 2-(propan-2-ylidene)hydrazine carbothioamide. This creates 4-aryl2-(2-(propan-2-ylidene)hydrazinyl)thiazoles, which are important in creating complex molecules (Gu et al., 2014) (Chunhui Gu et al., 2014).
Electrochemical and Structural Properties
- Battery Applications : Newly designed sodium salts, including sodium 4,5-dicyano-2-(trifluoromethyl)imidazolate, show potential in liquid nonaqueous sodium electrolytes for battery applications (Plewa-Marczewska et al., 2014). This is significant in the advancement of energy storage technologies (A. Plewa-Marczewska et al., 2014).
Synthesis and Properties of Nitrogen-Rich Compounds
- Energetic Material Synthesis : The nitrogen-rich compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex have been synthesized, displaying high thermal stability and potential as insensitive energetic materials (Qin et al., 2016) (Jian Qin et al., 2016).
Coordination Polymeric Structures
- Complex Polymeric Structures : The sodium salt of 4-chloro-3-nitrobenzoic acid and other related salts show complex polymeric structures, stabilized by hydrogen bonding and ring interactions (Smith, 2013). This is significant in the context of materials science (Graham Smith, 2013).
Synthesis of Hydrophilic Homopolymers
- Hydrophilic Styrenic-Based Homopolymers : Sodium 4-styrenesulfonate has been used in the synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solution. This has applications in creating stimuli-responsive materials (Mitsukami et al., 2001) (Y. Mitsukami et al., 2001).
Synthesis of New Soft Gel System
- Soft Gel Material Synthesis : Sodium alginate-based soft gel systems have been synthesized for potential use as delivery systems or sprayable gel materials in health and personal care formulations (Chhatbar et al., 2012) (Mahesh U. Chhatbar et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
sodium;4-propan-2-yl-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.Na/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZMRAIJGFRCSW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate | |
CAS RN |
1221724-81-7 | |
| Record name | sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1519461.png)


![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)

![tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate](/img/structure/B1519467.png)